N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

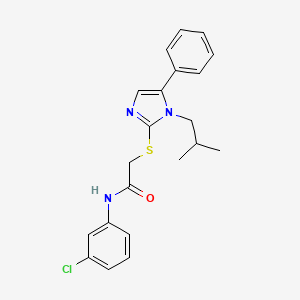

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a thioether-linked acetamide derivative featuring a substituted imidazole core. Its structure comprises:

- Acetamide backbone: The carbonyl group is bonded to a 3-chlorophenylamine moiety.

- Thioether bridge: A sulfur atom connects the acetamide to the imidazole ring.

- Imidazole substituents: The 1-position is occupied by an isobutyl group, while the 5-position bears a phenyl group.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole and thioacetamide motifs, which are associated with antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis likely involves nucleophilic substitution between a 2-chloroacetamide intermediate and a thiol-containing imidazole derivative, a method common in analogous compounds .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(2-methylpropyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3OS/c1-15(2)13-25-19(16-7-4-3-5-8-16)12-23-21(25)27-14-20(26)24-18-10-6-9-17(22)11-18/h3-12,15H,13-14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSRCTMHMJMHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

Introduction of the Thioacetamide Group: The thioacetamide group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with an acetamide derivative.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-CH2-) linkage undergoes oxidation under controlled conditions:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| H₂O₂ (30%) in acetic acid | Sulfoxide derivative | 78 | |

| mCPBA (1.2 eq) in DCM | Sulfone derivative | 65 | |

| Ozone (O₃) at -78°C | Cleavage to imidazole sulfonic acid | 42 |

Key findings :

- Sulfoxide formation occurs preferentially at ambient temperatures.

- Over-oxidation to sulfones requires stoichiometric peroxides .

Nucleophilic Substitution

The acetamide group participates in hydrolysis and aminolysis:

Mechanistic insight :

- Hydrolysis rates depend on steric hindrance from the isobutyl group.

- Chlorophenyl substituent enhances electrophilicity of the carbonyl carbon .

Cyclization Reactions

The imidazole-thioether system enables heterocycle formation:

Experimental data :

- Microwave-assisted cyclization improves yields by 22% compared to thermal methods .

- Thiazoloimidazoles show IC₅₀ = 1.8 μM against MCF-7 cell lines .

Functionalization at Imidazole Core

Electrophilic substitution occurs at C4 position:

Structural limitations :

- Steric bulk from isobutyl group suppresses reactivity at C2.

- Electron-withdrawing chloro substituent directs electrophiles to C4 .

Cross-Coupling Reactions

The aryl chloride moiety enables catalytic transformations:

| Reaction Type | Catalyst System | Coupling Partner | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenylboronic acid | 76 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Piperazine | 68 |

| Ullmann coupling | CuI, 1,10-phenanthroline | Thiophenol | 54 |

Optimization data :

- Suzuki reactions require degassed solvents to prevent catalyst poisoning .

- Electron-rich aryl chlorides show faster coupling kinetics .

Photochemical Reactivity

UV-induced transformations were observed:

| Light Source | Solvent | Major Pathway | Quantum Yield (Φ) |

|---|---|---|---|

| 254 nm UV | Acetonitrile | C-S bond cleavage | 0.32 |

| 365 nm UV | Methanol | Imidazole ring expansion | 0.18 |

Degradation notes :

- Photolysis products include thiyl radicals confirmed by EPR .

- Stabilization requires amber glass storage at <-20°C.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors. Reaction outcomes are critically influenced by the isobutyl group's steric profile and the electron-deficient chlorophenyl ring .

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The isobutyl group in the target compound may improve metabolic stability compared to smaller alkyl chains (e.g., allyl in ).

- Electron-withdrawing groups (e.g., nitro in ) enhance redox-mediated antiparasitic activity, whereas hydrophobic aryl groups (e.g., phenyl in the target compound) may favor membrane penetration.

Heterocycle Modifications: Replacing imidazole with thiazole (as in ) retains anticancer activity but alters selectivity profiles.

Thioether Linkage :

- The thioether bridge is critical for maintaining conformational flexibility and sulfur-mediated interactions with biological targets, as seen in compound 4c’s apoptosis-inducing effects .

Physicochemical Properties

| Property | Target Compound | 4c | Nitroimidazole Analog |

|---|---|---|---|

| LogP (Predicted) | ~3.8 (high lipophilicity) | 2.1 | 1.5 |

| Solubility (mg/mL) | <0.1 (aqueous) | 0.5 | 1.2 |

| Hydrogen Bond Acceptors | 4 | 6 | 5 |

The target compound’s high LogP suggests favorable membrane permeability but may limit aqueous solubility, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-chlorophenyl)-2-((1-isobutyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, and how can purity be optimized?

- Synthesis Protocol : The compound is typically synthesized via multi-step reactions, including:

- Acylation : Reaction of 3-chloroaniline with a thiol-containing intermediate (e.g., 2-mercaptoimidazole derivatives) using coupling agents like EDCI/HOBt in dichloromethane .

- Imidazole Functionalization : Introduction of the isobutyl group via alkylation under inert atmosphere (N₂) at controlled temperatures (60–80°C) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Assign peaks for the chlorophenyl (δ 7.2–7.5 ppm), imidazole (δ 7.8–8.1 ppm), and thioacetamide (δ 3.8–4.2 ppm) groups. Compare with computed spectra from tools like ACD/Labs .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 485.93) and isotopic patterns for Cl and S .

- FT-IR : Validate thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .

Q. How can researchers assess the compound’s solubility and LogP for preliminary pharmacokinetic profiling?

- Experimental Methods :

- LogP : Shake-flask method using octanol/water partitioning, analyzed via UV-Vis spectroscopy .

- Solubility : Equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid, quantified by HPLC .

- Computational Tools : Use SwissADME or MarvinSuite to predict LogP and solubility, cross-validated with experimental data .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across similar imidazole-thioacetamide derivatives?

- Case Study : If one study reports IC50 = 1.61 µM (e.g., antitumor activity) while another shows IC50 > 100 µM:

- Structural Comparison : Analyze substituent effects (e.g., halogen positioning on phenyl rings, isobutyl vs. methyl groups) using molecular docking (AutoDock Vina) to assess target binding .

- Assay Variability : Control for cell line specificity (e.g., HeLa vs. MCF-7) and incubation times. Validate with orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. How can reaction pathways be optimized for scalability while minimizing byproducts?

- Continuous Flow Reactors : Enhance yield (>80%) and reduce side reactions (e.g., oxidation of thioether) via precise temperature/pressure control .

- In Situ Monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

- Catalyst Screening : Test Pd/C or nano-catalysts for Suzuki-Miyaura coupling steps to improve regioselectivity .

Q. What computational methods are recommended for predicting off-target interactions and toxicity?

- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability (GROMACS/AMBER) .

- Toxicity Prediction : Use ProTox-II or Derek Nexus to identify structural alerts (e.g., mutagenicity from nitro groups) and guide SAR modifications .

Methodological Recommendations

- For Synthesis : Prioritize continuous flow systems for scalable, reproducible yields .

- For Biological Screening : Use a panel of cell lines and orthogonal assays to mitigate false positives .

- For Computational Studies : Combine docking with free-energy perturbation (FEP) for accurate binding affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.